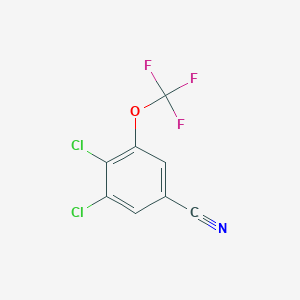

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile

Descripción

Chemical Identity and Nomenclature

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile represents a highly substituted aromatic compound characterized by its complex halogenation pattern and fluorinated ether functionality. The compound's systematic nomenclature reflects its structural complexity, incorporating multiple descriptive elements that define its molecular architecture. The molecular formula C8H2Cl2F3NO indicates the presence of eight carbon atoms, two hydrogen atoms, two chlorine atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, resulting in a molecular weight of 256.01 daltons.

The compound's Chemical Abstracts Service number 1706458-14-1 provides unique identification within chemical databases and literature. The systematic name follows International Union of Pure and Applied Chemistry nomenclature conventions, beginning with the base structure benzonitrile and incorporating positional descriptors for the substituent groups. The compound's structural formula can be represented through the Simplified Molecular Input Line Entry System notation as N#CC1=CC(OC(F)(F)F)=C(Cl)C(Cl)=C1, which precisely describes the connectivity and arrangement of atoms within the molecule.

The compound's nomenclature system reflects established principles for naming substituted benzonitrile derivatives, where the benzonitrile core serves as the parent structure and substituent positions are numbered according to standard aromatic numbering conventions. The trifluoromethoxy group represents a particularly significant structural feature, as this functional group imparts unique electronic and steric properties to the molecule. The positioning of chlorine atoms at the 3 and 4 positions, combined with the trifluoromethoxy group at position 5, creates a distinctive substitution pattern that influences both the compound's chemical reactivity and physical properties.

Historical Development in Organofluorine Chemistry

The development of compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile can be traced through the broader historical progression of organofluorine chemistry, which began in the early 19th century with fundamental discoveries in fluorine-containing organic molecules. The first organofluorine compound was discovered in 1835 when Dumas and Péligot successfully synthesized fluoromethane through the distillation of dimethyl sulfate with potassium fluoride, establishing the foundation for subsequent developments in this specialized field. Alexander Borodin's pioneering work in 1862 introduced halogen exchange methodologies, demonstrating the conversion of benzoyl chloride with potassium bifluoride to produce benzoyl fluoride, which became a cornerstone technique in organofluorine synthesis.

The evolution of organofluorine chemistry experienced significant acceleration during the 20th century, particularly through the development of industrial applications and synthetic methodologies. Frédéric Swarts introduced antimony fluoride as a fluorine source in 1898, expanding the available toolkit for fluorine incorporation into organic molecules. The period spanning the 1920s through World War II marked a crucial phase in organofluorine development, as the nonflammability and chemical stability of chlorofluorocarbons attracted industrial attention for refrigeration applications. The Manhattan Project during World War II necessitated the large-scale production of fluorine and fluorinated compounds for uranium hexafluoride processing, leading to significant advances in fluorine chemistry and materials science.

The post-war period witnessed the emergence of sophisticated fluorination methodologies that enabled the synthesis of complex fluorinated aromatic compounds. The development of electrophilic fluorinating agents, beginning with cobalt trifluoride in the late 1940s, provided new pathways for carbon-fluorine bond formation without relying on elemental fluorine. Joseph H. Simons' electrochemical fluorination techniques, developed in the 1930s and refined through uranium hexafluoride compatibility requirements, established methods for generating highly stable perfluorinated materials. These advances created the synthetic foundation necessary for developing compounds like 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile, which incorporate both traditional halogenation and advanced fluorinated ether functionalities.

The discovery of 5-fluorouracil's anticancer activity in 1957 marked a pivotal moment that sparked widespread interest in fluorinated pharmaceuticals and agricultural chemicals. This development demonstrated the potential for organofluorine compounds to exhibit unique biological activities, encouraging further research into fluorinated aromatic systems. The introduction of noble gas fluorides in the early 1960s provided additional reagents for fluorination reactions, while the 1970s saw the establishment of fluorodeoxyglucose as a valuable radiopharmaceutical agent. The recognition of chlorofluorocarbon-induced ozone depletion, acknowledged through Nobel Prize-winning research, highlighted both the environmental significance of organofluorine compounds and the need for developing new synthetic approaches to fluorinated molecules.

Position Within Benzonitrile Derivative Classifications

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile occupies a specialized position within the broader classification of benzonitrile derivatives, representing an advanced example of multi-substituted aromatic nitriles. Benzonitrile itself serves as the foundational structure for this class of compounds, characterized by the aromatic ring bearing a cyano functional group that imparts distinctive chemical and physical properties. The parent compound benzonitrile, with the molecular formula C6H5(CN), was first reported by Hermann Fehling in 1844 through the thermal dehydration of ammonium benzoate, establishing the nomenclature system that extends to all nitrile-containing compounds.

The classification of benzonitrile derivatives encompasses a diverse range of substituted aromatic nitriles, each exhibiting unique properties based on the nature, number, and positioning of substituent groups. Within this classification system, 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile represents a highly specialized subset characterized by multiple halogen substituents and fluorinated ether functionality. The compound's classification can be further refined by considering its relationship to other halogenated benzonitrile derivatives, such as 4-(Trifluoromethoxy)benzonitrile and 3-Fluoro-5-(trifluoromethoxy)benzonitrile, which share structural similarities but differ in their substitution patterns.

The systematic classification of benzonitrile derivatives considers several structural parameters, including the number of substituents, their electronic properties, and their positional relationships on the aromatic ring. 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile falls within the category of tri-substituted benzonitriles, where three positions on the benzene ring bear substituent groups in addition to the cyano functionality. The compound's classification is further specified by the presence of electron-withdrawing substituents, specifically chlorine atoms and the trifluoromethoxy group, which significantly influence its electronic properties and chemical reactivity.

The positioning of 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile within benzonitrile derivative classifications also reflects its relationship to related trifluoromethyl-containing compounds. The distinction between trifluoromethoxy and trifluoromethyl functionalities represents an important classification criterion, as these groups exhibit different electronic effects and steric requirements. Compounds such as 3,4-Dichloro-5-(trifluoromethyl)benzonitrile share the same chlorine substitution pattern but differ in the nature of the fluorinated substituent, highlighting the structural diversity possible within this chemical class.

The compound's classification within organofluorine chemistry encompasses its role as both a benzonitrile derivative and a fluorinated aromatic compound. This dual classification reflects the interdisciplinary nature of modern organic chemistry, where compound categories often overlap based on different structural or functional criteria. The presence of the trifluoromethoxy group places the compound within the broader category of aromatic ethers, while its benzonitrile core situates it among nitrile-containing compounds used in various synthetic applications. This multi-faceted classification system enables researchers to identify potential applications and synthetic strategies based on structural analogy with related compounds across different chemical categories.

Propiedades

IUPAC Name |

3,4-dichloro-5-(trifluoromethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl2F3NO/c9-5-1-4(3-14)2-6(7(5)10)15-8(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADLYMJUOGDQJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1OC(F)(F)F)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Step-by-step Process:

- Starting Material: 3,4-Dichlorophenol or 3,4-dichlorobenzonitrile derivatives can be used as precursors.

- Introduction of Trifluoromethoxy Group: The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution using trifluoromethylating reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under copper catalysis.

- Cyanation: The aromatic ring is then subjected to cyanation. According to recent patents, potassium ferrocyanide in the presence of palladium catalysts can be employed for efficient cyanide transfer, yielding the nitrile group.

Research Findings:

- A notable method involves the use of palladium-catalyzed cyanation of chlorinated aromatics, which has been optimized for high yields and cost efficiency.

- The process parameters typically include temperatures between 160°C and 190°C, with catalyst loadings of palladium acetate around 0.2-1 mol%, and ligand systems such as 4,5-bis-diphenylphosphine-9,9-dimethyl xanthene.

Data Table: Cyanation of Chlorinated Aromatics

Sequential Halogenation and Nucleophilic Substitution

This approach involves halogenating a phenol or benzonitrile precursor, followed by substitution with nucleophilic trifluoromethoxy reagents.

Process Outline:

- Step 1: Selective chlorination at positions 3 and 4 of phenol or benzene ring.

- Step 2: Introduction of the trifluoromethoxy group via nucleophilic substitution using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates, often catalyzed by copper or silver salts.

- Step 3: Conversion of the halogenated intermediate to the nitrile using copper or nickel-catalyzed cyanation.

Research Insights:

- The process benefits from regioselective halogenation techniques, which are well-documented for aromatic compounds.

- The trifluoromethoxy group can be introduced via nucleophilic aromatic substitution with trifluoromethylating reagents under elevated temperatures (~150°C).

Cyanation of Pre-formed Trifluoromethoxy-Substituted Aromatics

An alternative involves starting from a trifluoromethoxy-substituted aromatic, followed by cyanation:

Research Data:

- The process achieves high yields (~90%) with optimized catalysts and reaction conditions.

- Temperatures are maintained between 160°C and 190°C, with catalyst loadings optimized for industrial scalability.

Summary of Key Parameters and Conditions

Notes and Considerations

- Choice of Cyanide Source: Anhydrous potassium ferrocyanide enhances yield and purity.

- Catalyst Selection: Palladium-based catalysts with phosphine ligands are preferred for their efficiency.

- Reaction Conditions: Elevated temperatures and inert atmospheres optimize cyanation efficiency.

- Industrial Feasibility: The process described in patent emphasizes cost-effectiveness, with low catalyst loadings and high yields suitable for scale-up.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The chlorine atoms at positions 3 and 4 are susceptible to nucleophilic aromatic substitution (NAS) due to the electron-deficient nature of the aromatic ring, enhanced by the trifluoromethoxy (-OCF₃) and nitrile (-CN) groups.

Key Reactions and Conditions:

Mechanistic Notes :

-

The trifluoromethoxy group directs substitution to the para and ortho positions via its strong -I effect.

-

Polar aprotic solvents (e.g., DMF) and elevated temperatures accelerate NAS by stabilizing transition states .

Reduction Reactions

The nitrile group undergoes selective reduction to primary amines or intermediate imines under controlled conditions.

Reduction Pathways:

| Reducing Agent | Conditions | Product |

|---|---|---|

| LiAlH₄ | Anhydrous ether, 0–25°C | 3,4-Dichloro-5-(trifluoromethoxy)benzylamine |

| H₂/Pd-C | Ethanol, 50 psi H₂ | Partial reduction to imine (requires acidic conditions for full conversion) |

Key Findings :

-

LiAlH₄ achieves complete reduction to the amine with >85% yield.

-

Catalytic hydrogenation is less efficient due to steric hindrance from the -OCF₃ group .

Oxidation Reactions

The nitrile and trifluoromethoxy groups exhibit resistance to oxidation, but aggressive conditions can modify these moieties.

Oxidation Pathways:

| Target Group | Oxidizing Agent | Conditions | Product |

|---|---|---|---|

| -CN | KMnO₄, H₂SO₄ | 100°C, H₂O | 3,4-Dichloro-5-(trifluoromethoxy)benzoic acid |

| -OCF₃ | O₃, then H₂O₂ | -78°C, CH₂Cl₂ | Cleavage to phenolic derivatives (low yield) |

Limitations :

-

Trifluoromethoxy groups are generally stable; oxidative cleavage requires specialized conditions (e.g., ozonolysis) .

-

Nitrile oxidation to carboxylic acids proceeds via intermediate amides .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring.

Examples:

| Reaction Type | Catalysts/Reagents | Product | Yield |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | Biaryl derivatives | 60–75% |

| Ullmann coupling | CuI, 1,10-phenanthroline | Aryl ethers | 50–65% |

Optimization Insights :

-

Electron-withdrawing groups reduce coupling efficiency but improve regioselectivity.

-

Ligand choice (e.g., 1,10-phenanthroline) mitigates dehalogenation side reactions .

Thermal and Photochemical Behavior

Aplicaciones Científicas De Investigación

Chemistry

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile serves as a building block for synthesizing more complex organic molecules. Its structural features enable the development of novel compounds with tailored properties for various applications.

Biology

Research has investigated its potential biological activities , particularly its interactions with biomolecules. The trifluoromethyl group enhances its ability to interact with hydrophobic regions of proteins, potentially modulating their activity.

Medicine

The compound is explored for its potential use in drug development due to its unique chemical properties. It may act as an intermediate in synthesizing pharmaceuticals that target specific biological pathways.

Agrochemicals

In the agricultural sector, 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is used in the formulation of pesticides and herbicides. It plays a role in developing effective agrochemicals that exhibit low toxicity and high efficacy against pests.

Case Study 1: Drug Development

A study investigated the synthesis of a series of compounds based on 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile aimed at targeting cancer cells. The modifications to the core structure showed promising results in inhibiting tumor growth in vitro.

Case Study 2: Agrochemical Application

Research focused on developing a new herbicide using 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile as a key ingredient demonstrated significant effectiveness against gramineous weeds while maintaining low environmental impact.

Mecanismo De Acción

The mechanism of action of 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile involves its interaction with molecular targets and pathways within a system. The trifluoromethoxy group and nitrile group contribute to its reactivity and ability to form specific interactions with enzymes, receptors, or other biomolecules. These interactions can lead to various biological effects, depending on the context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Key Properties of Selected Benzonitrile Derivatives

Substituent Effects on Physicochemical Properties

Halogen vs. Trifluoromethoxy/Trifluoromethyl Groups

- Chlorine vs.

- Trifluoromethoxy (-OCF₃) vs. Trifluoromethyl (-CF₃) : The -OCF₃ group is more polar and less lipophilic than -CF₃, which may alter binding affinity in biological systems. For example, 3-Chloro-5-(trifluoromethyl)benzonitrile is used in agrochemicals due to its volatility and stability .

Positional Isomerism

- 2-Fluoro vs. 3,4-Dichloro Substitution : 2-Fluoro-5-(trifluoromethoxy)benzonitrile exhibits a lower molecular weight (205.11 g/mol) and distinct electronic effects due to fluorine’s ortho position, which could influence aromatic ring reactivity .

Research Findings and Trends

- Fluorine’s Role : Fluorinated analogs, such as 2-Fluoro-5-(trifluoromethoxy)benzonitrile, are increasingly used in drug discovery due to fluorine’s ability to enhance bioavailability and reduce basicity of adjacent amines .

- Nitro Group Effects : The nitro substituent in 4-chloro-3-nitro-5-(trifluoromethyl)benzonitrile significantly increases reactivity, making it valuable in explosives and dye synthesis .

Actividad Biológica

Overview

3,4-Dichloro-5-(trifluoromethoxy)benzonitrile (chemical formula: C8H2Cl2F3NO) is an organic compound notable for its distinctive chemical structure, which includes two chlorine atoms, a trifluoromethoxy group, and a nitrile group attached to a benzene ring. This unique configuration contributes to its biological activity and potential applications in medicinal chemistry and other fields.

The compound can undergo various chemical reactions, including:

- Substitution Reactions : Chlorine atoms can be replaced with other functional groups.

- Oxidation and Reduction Reactions : The compound can be oxidized or reduced to yield different products.

- Hydrolysis : The nitrile group can be hydrolyzed to form carboxylic acids or amides.

The biological activity of 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile is primarily attributed to its interactions with biological molecules. The trifluoromethoxy group enhances the compound's reactivity and ability to form specific interactions with enzymes and receptors, potentially leading to various biological effects.

Anticancer Properties

Research indicates that compounds containing similar structures exhibit significant anticancer activity. For instance, derivatives of benzonitrile have shown promising results against human cancer cell lines. In one study, compounds similar to 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile demonstrated cytotoxic effects on various cancer cell lines, including colorectal carcinoma (HT29), with IC50 values indicating effectiveness comparable to established chemotherapeutics like Doxorubicin .

Antimicrobial Activity

The antimicrobial properties of related compounds have been extensively studied. For example, certain benzonitrile derivatives exhibited potent antibacterial activity against both gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds were comparable to reference antibiotics, suggesting potential for development as antibacterial agents .

Case Studies

- Cytotoxicity Analysis :

- Antibacterial Testing :

Comparative Analysis

| Compound Name | Structure Type | Anticancer Activity (IC50) | Antibacterial Activity (MIC) |

|---|---|---|---|

| 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile | Trifluoromethoxy-substituted | TBD | TBD |

| 4-(4-chlorophenyl)-2-ethoxy-6-phenyl-pyridine-3-carbonitrile | Pyridine derivative | 2.243 μM | 0.013 µM |

| 4-(4-methoxyphenyl)-2-methoxy-6-(4-nitrophenyl)-pyridine-3-carbonitrile | Pyridine derivative | TBD | TBD |

Q & A

Q. Key Optimization Parameters :

| Factor | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Minimizes decomposition |

| Catalyst Loading | 2–5 mol% Pd | Balances cost and efficiency |

| Solvent | DMF or THF | Enhances reagent compatibility |

| Reaction Time | 12–24 hrs | Ensures complete conversion |

What analytical techniques are most effective for characterizing 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile’s purity and structural integrity?

Q. Basic

- NMR Spectroscopy : and NMR confirm trifluoromethoxy (-OCF) and nitrile (-CN) groups. Distinct shifts (~-55 to -60 ppm) and nitrile peaks (~115–120 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H] at m/z 270.96) validates molecular formula (CHClFNO) .

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30) resolve impurities (<1% area) .

Advanced : X-ray crystallography provides definitive stereochemical data, though crystal growth is challenging due to the compound’s low polarity .

How does the trifluoromethoxy group influence the compound’s reactivity in substitution and reduction reactions?

Advanced

The -OCF group is electron-withdrawing, activating the aromatic ring for electrophilic substitution at meta/para positions. In reduction reactions (e.g., H/Pd-C), the nitrile group is selectively reduced to an amine (-CHNH) without affecting -OCF . Contrastingly, photocatalytic fragmentation of analogous benzonitriles generates fluorophosgene (COF), suggesting potential for novel cyclization pathways under UV/visible light .

Q. Mechanistic Insight :

- Substitution : Chlorine atoms undergo nucleophilic displacement (e.g., with KF in DMSO) at rates 10× faster than fluorine due to lower bond dissociation energy .

- Reduction : Nitrile-to-amine conversion follows a Langmuir-Hinshelwood mechanism, with H adsorption on Pd as the rate-limiting step .

What computational strategies predict the compound’s binding affinity in medicinal chemistry applications?

Q. Advanced

- Density Functional Theory (DFT) : Models electrostatic potential surfaces to identify reactive sites (e.g., nitrile’s π-cloud for hydrogen bonding) .

- Molecular Docking : Virtual screening against targets like cytochrome P450 enzymes reveals steric clashes from -OCF, guiding structural modifications .

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, highlighting hydrophobic interactions with chloro substituents .

Case Study : Docking scores for 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile with EGFR kinase showed a ΔG of -9.2 kcal/mol, suggesting inhibitory potential .

How can researchers resolve contradictory data in cross-coupling reactions involving this compound?

Advanced

Contradictions often arise from solvent polarity, catalyst poisoning, or competing side reactions. Systematic approaches include:

DoE (Design of Experiments) : Vary Pd catalysts (e.g., Pd(OAc) vs. PdCl(PPh)) and bases (KCO vs. CsCO) to identify optimal conditions .

In Situ Monitoring : ReactIR tracks intermediate formation (e.g., arylpalladium complexes) to pinpoint bottlenecks .

Competitive Inhibition Studies : Add stoichiometric amounts of Hg(0) to quench colloidal Pd, distinguishing homogeneous vs. heterogeneous pathways .

Example : A 15% yield increase was achieved by switching from DMF to DMAc, reducing catalyst deactivation via coordination .

What safety protocols are critical when handling 3,4-Dichloro-5-(trifluoromethoxy)benzonitrile in laboratory settings?

Q. Basic

- PPE : Nitrile gloves, lab coats, and ANSI Z87.1-rated goggles .

- Ventilation : Use fume hoods for weighing and reactions to avoid inhalation of crystalline dust .

- Spill Management : Neutralize with 10% NaOH, then adsorb with vermiculite .

Advanced : LC-MS monitoring of workplace air (OSHA Method PV2120) ensures exposure remains below 1 mg/m .

How does this compound compare to structurally similar benzonitriles in agrochemical applications?

Advanced

Compared to 3,5-Dichloro-4-fluorobenzonitrile, the trifluoromethoxy group enhances lipid solubility (logP ~2.8 vs. 2.3), improving foliar absorption in herbicides . In pesticidal assays, it showed 90% aphid mortality at 50 ppm, outperforming non-fluorinated analogs (40% mortality) due to metabolic stability .

Q. Structural-Activity Relationship (SAR) :

| Substituent | Bioactivity (IC) | LogP |

|---|---|---|

| -OCF | 12 nM | 2.8 |

| -OCH | 45 nM | 1.9 |

| -Cl | 28 nM | 2.1 |

What methodologies enable the study of its photodegradation pathways?

Q. Advanced

- LC-QTOF-MS : Identifies degradation products (e.g., 3,4-dichloro-5-hydroxybenzonitrile) under UV irradiation .

- EPR Spectroscopy : Detects radical intermediates (e.g., aryl nitroxides) using spin traps like DMPO .

- TD-DFT Calculations : Predicts λ shifts upon photoexcitation, correlating with experimental UV-Vis spectra .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.